molecular formula C20H15N3O B13866281 N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide CAS No. 507462-25-1

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

Cat. No.: B13866281
CAS No.: 507462-25-1
M. Wt: 313.4 g/mol
InChI Key: XWLRAURXXWFELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable pyrrole precursor.

    Functionalization: The core structure is then functionalized with a phenyl group at the 5-position and a benzamide group at the 3-position. This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases by inhibiting specific kinases involved in disease progression.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting various signaling pathways involved in cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide
  • 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
  • 2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-benzoic acid

Uniqueness

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both a phenyl group and a benzamide group. This unique structure contributes to its specific binding affinity and selectivity towards certain kinases, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

507462-25-1

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H15N3O/c24-20(15-9-5-2-6-10-15)23-18-13-22-19-17(18)11-16(12-21-19)14-7-3-1-4-8-14/h1-13H,(H,21,22)(H,23,24)

InChI Key

XWLRAURXXWFELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC=C3NC(=O)C4=CC=CC=C4)N=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.